2-Bromo-5-cyclopropyl-1,3,4-thiadiazole
Overview
Description
“2-Bromo-5-cyclopropyl-1,3,4-thiadiazole” is an organic compound with the CAS Number: 914206-51-2 . It has a molecular weight of 205.08 and is typically in the form of an oil .
Synthesis Analysis
The synthesis of “2-Bromo-5-cyclopropyl-1,3,4-thiadiazole” and similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-cyclopropyl-1,3,4-thiadiazole” is represented by the InChI Code: 1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 .Chemical Reactions Analysis
Thiadiazoles, the class of compounds to which “2-Bromo-5-cyclopropyl-1,3,4-thiadiazole” belongs, demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis
“2-Bromo-5-cyclopropyl-1,3,4-thiadiazole” is typically in the form of an oil . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .Scientific Research Applications
Anticancer Properties
2-Bromo-5-cyclopropyl-1,3,4-thiadiazole derivatives exhibit significant anticancer properties. A study synthesized various 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives and found them to have selective activity against leukemic cancer cell lines (Noolvi et al., 2011).
Biological and Pharmacological Activities
1,3,4-Thiadiazoles, including 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, are known for their diverse biological activities. They have shown potential as anticancer agents against various human cancers and also possess diuretic, antibacterial, antifungal, and antitubercular properties (Matysiak, 2015).
Synthesis and Applications in Material Science
1,3,4-thiadiazoles, including 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, play a crucial role in material science. They are used in corrosion inhibitors, photoconductivity, and in liquid crystals. Their synthesis and diverse applications highlight their importance in both biological and material sciences (Kemparajegowda et al., 2019).
Anti-inflammatory and Analgesic Properties
Compounds containing 1,3,4-thiadiazole, such as 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some derivatives have shown potential as anti-inflammatory, analgesic, and anti-ulcer agents (Gomha et al., 2017).
Potential as DNA Topoisomerase II Poisons
Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives, related to 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, have shown ability to inhibit cell proliferation in breast cancer cells. These compounds are being explored as potential DNA topoisomerase II poisons, offering a promising avenue in cancer therapy (Plech et al., 2015).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives, which include compounds like 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole, are studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Their adsorption characteristics and interaction with metal surfaces make them effective in this application (Bentiss et al., 2007).
Safety And Hazards
Future Directions
Thiadiazoles, including “2-Bromo-5-cyclopropyl-1,3,4-thiadiazole”, have a variety of applications in different scientific fields due to their versatile properties. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Therefore, they hold promise for future research and development in these areas.
properties
IUPAC Name |
2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLUEJDUYUPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclopropyl-1,3,4-thiadiazole | |
CAS RN |
914206-51-2 | |
Record name | 2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.